molecular formula C17H17N3 B2677345 {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine CAS No. 926190-25-2

{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B2677345
CAS No.: 926190-25-2
M. Wt: 263.344
InChI Key: FAHVNDHVCZSKTN-UHFFFAOYSA-N
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Description

{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine is an organic compound with a complex structure that includes a pyrazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine typically involves the reaction of 4-(1H-pyrazol-1-ylmethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or phenyl group is substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole or phenyl derivatives.

Scientific Research Applications

{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanol: Similar structure but with a hydroxyl group instead of an amine.

    {2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}acetic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine is unique due to its specific combination of a pyrazole ring and a phenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-[4-(pyrazol-1-ylmethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-12-16-4-1-2-5-17(16)15-8-6-14(7-9-15)13-20-11-3-10-19-20/h1-11H,12-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHVNDHVCZSKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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